

Application Notes: NI-42 Stock Solution Preparation & Use

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Compound Focus: NI-42

Cat. No.: S537137

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1. Introduction NI-42 is a potent, structurally orthogonal chemical probe and a biased inhibitor targeting the Bromodomain-containing PHD Finger-containing proteins (BRPFs), namely BRPF1, BRPF2, and BRPF3 [1]. It exhibits excellent selectivity over non-class IV BRD proteins, making it a valuable tool for probing epigenetic signaling pathways in cancer and other disease research [1]. This document provides detailed protocols for preparing NI-42 stock solutions, performing subsequent dilutions, and applying it in basic cellular assays.

2. Materials and Specifications

- **Compound:** NI-42 (CAS No. 1884640-99-6) [1].
- **Molecular Formula:** Information not available in search results.
- **Molecular Weight:** Information not available in search results. *This is a critical missing parameter for molar concentration calculations.*
- **Purity:** Information not available in search results.
- **Supplier:** Available through chemical suppliers like MedChemExpress [1].
- **Solvent:** Dimethyl Sulfoxide (DMSO). NI-42 is typically supplied dissolved in DMSO or as a solid ready for reconstitution in DMSO [1].

The table below summarizes the available purchasing options and recommended handling for NI-42.

Table 1: NI-42 Product Specifications and Handling

Item	Description	Notes
Available Formulations	Solid powder; 10 mM solution in DMSO [1]	The pre-made solution is convenient for immediate use.
Storage	Store as directed by the supplier, typically at -20°C or below.	Protect from light.
Solubility	Soluble in DMSO [1]	A common solvent for cell-permeable small molecules.
Handling	Use sterile, low-protein-binding tubes and pipette tips.	Prevents compound loss by adsorption to surfaces.

3. Stock Solution Preparation Protocol

A. Reconstitution from Solid Powder

- **Principle:** To create a concentrated, long-term stock solution (e.g., 10-50 mM) from which working solutions can be diluted.
- **Materials:**
 - **NI-42** solid powder.
 - Anhydrous, high-purity DMSO.
 - Analytical balance.
 - Sterile, low-protein-binding microcentrifuge tubes (e.g., Fisher, cat. no. 90410) [2].
 - Micropipettes and tips.
 - Vortex mixer.
 - Sonicator (e.g., QSONICA Q500) [2].
- **Procedure:**
 - **Calculation:** The required mass cannot be calculated without the molecular weight. *Consult the supplier's Certificate of Analysis for the molecular weight and precise mass calculation.*
 - **Weighing:** Accurately weigh the required mass of **NI-42** powder.
 - **Dissolution:** Transfer the powder to a microcentrifuge tube. Add the calculated volume of DMSO to achieve the desired final concentration (e.g., 10 mM).
 - **Mixing:** Vortex the mixture thoroughly for 1-2 minutes until the solution appears clear.
 - **Sonication (Optional):** If any undissolved material remains, briefly sonicate the tube in a water bath sonicator for 1-2 minutes to aid dissolution.
 - **Aliquoting:** Immediately aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

- **Storage:** Store aliquots at -20°C or -80°C for long-term stability.

B. Using Pre-made Stock Solutions

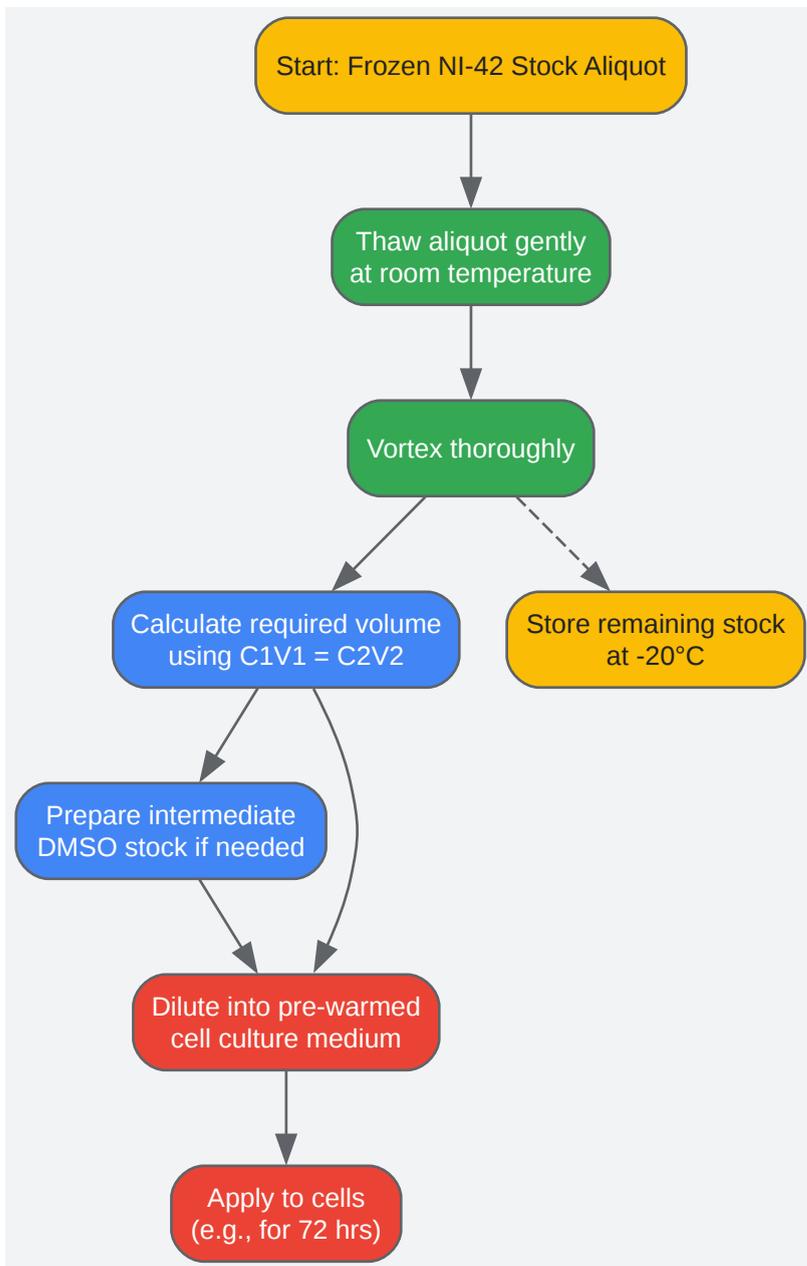
- Suppliers often provide **NI-42** as a **10 mM solution in DMSO** [1]. This can be used directly as a stock solution or further diluted as needed. Gently thaw and vortex the solution before use.

Dilution and Experimental Application

1. Dilution Calculator and Workflow For preparing working solutions of a desired concentration from your stock, use the standard dilution equation: $C_1V_1 = C_2V_2$ where:

- **C1** = Concentration of the stock solution
- **V1** = Volume of stock solution to use
- **C2** = Desired final concentration of the working solution
- **V2** = Desired final volume of the working solution [3]

The following diagram illustrates the logical workflow for preparing a working solution for cell culture treatment, starting from a frozen stock aliquot.



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2. Example Dilution Setup The table below provides an example of how to dilute a 10 mM DMSO stock of **NI-42** to various working concentrations in a final volume of 1 mL of cell culture medium. A key consideration is to **keep the final concentration of DMSO in the cell culture medium below 0.1%** to minimize solvent toxicity.

Table 2: Example Dilution from a 10 mM Stock to 1 mL Final Volume

Desired Final Concentration (C2)	Volume of 10 mM Stock (V1)	Volume of Diluent (e.g., Medium)	Final DMSO Concentration
10 μ M	1.0 μ L	999 μ L	0.1%
1 μ M	0.1 μ L	999.9 μ L	0.01%
100 nM	10.0 μ L (of a 1:100 intermediate)	990 μ L	0.01%
10 nM	1.0 μ L (of a 1:100 intermediate)	999 μ L	0.001%

3. Cellular Assay Protocol (Growth Inhibition/GI50)

- **Principle:** To determine the concentration of **NI-42** that causes 50% growth inhibition (GI50) in a cell line after a 72-hour exposure [1].
- **Cell Lines:** Assayed in various human cancer cell lines (e.g., AGS, AsPC-1, HepG2, MV4-11) [1].
- **Materials:**
 - Appropriate cell line and complete culture medium.
 - **NI-42** stock solutions at various concentrations.
 - Sterile tissue culture plates (96-well).
 - CO2 incubator.
 - Device for cell viability/growth readout (e.g., MTS assay kit, cell counter).
- **Procedure:**
 - **Seed Cells:** Harvest and count cells. Seed them into a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well in 100 μ L of medium). Incubate for 24 hours to allow cell attachment.
 - **Prepare Treatments:** Prepare a dilution series of **NI-42** in complete culture medium, ensuring the final DMSO concentration is consistent and $\leq 0.1\%$ across all wells, including the vehicle control.
 - **Treat Cells:** Remove the old medium from the seeded plate and add 100 μ L of the **NI-42** treatments or vehicle control to the respective wells. Each concentration should be tested in multiple replicates (e.g., n=3-6).
 - **Incubate:** Return the plate to the incubator for 72 hours.
 - **Assay Viability:** After 72 hours, measure cell viability/proliferation using an approved method like the MTS assay [1].
 - **Analyze Data:** Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Critical Notes and Stability

- **Stability Data:** Specific stability data for **NI-42** in DMSO stock solutions or cell culture medium is **not available** in the search results. The stability of pharmaceutical compounds can vary greatly depending on the molecule and conditions, as seen in studies of other drugs like nizatidine [4]. It is strongly recommended to:
 - Avoid repeated freeze-thaw cycles of stock solutions by using single-use aliquots.
 - Protect solutions from light.
 - Conduct pilot experiments to confirm compound activity over the intended assay duration.
- **Controlled Substance:** Note that **NI-42** is listed as a controlled substance in some territories [1]. Ensure compliance with all local regulations regarding its purchase, storage, and use.
- **Missing Information:** As noted, the molecular weight and specific stability data are crucial pieces of missing information. Always refer to the latest data from the manufacturer or supplementary literature for these values.

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References

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